molecular formula C30H31N3O4S2 B2457982 2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 671200-54-7

2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2457982
CAS No.: 671200-54-7
M. Wt: 561.72
InChI Key: JSDFIEKFLKZGKT-UHFFFAOYSA-N
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Description

2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C30H31N3O4S2 and its molecular weight is 561.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research in organic chemistry has focused on the synthesis of complex molecules that include structures similar to the specified compound. For instance, studies have explored the synthesis of tetrahydroquinoline derivatives and pyrimidin-4-one analogs, which are known for their diverse pharmacological activities. The synthesis involves multistep reactions, including cyclization and nucleophilic substitution, aiming to explore the chemical reactivity and potential therapeutic applications of these compounds (Elkholy & Morsy, 2006).

Pharmacological Characterization

Tetrahydroisoquinoline (THI) alkaloids, closely related to the mentioned compound,have been studied for their affinity towards catecholamine receptors, revealing insights into their potential pharmacological actions. For example, synthetic THI alkaloids have demonstrated significant affinity to β1-adrenoceptors, influencing cardiovascular activities. Such studies provide a foundation for developing new therapeutic agents targeting cardiovascular diseases (Ki-Churl Chang et al., 1998).

Antimicrobial and Antitumor Activities

Compounds with structures similar to the specified molecule have been synthesized and evaluated for their antimicrobial and antitumor activities. Research has shown that certain pyrimidine-azitidinone analogues possess significant in vitro antimicrobial and antitubercular activities. This highlights the potential of these compounds as bases for developing new antibiotics and antitumor agents (Chandrashekaraiah et al., 2014).

Application in Organic Light-Emitting Diodes (OLEDs)

The study of cyclometalated iridium complexes, related to the structural framework of the mentioned compound, has opened new avenues in the development of organic light-emitting diodes (OLEDs). These complexes have demonstrated highly efficient red phosphorescence, making them suitable for application in OLED technology, which is a step towards more energy-efficient and high-quality display and lighting solutions (Tsuboyama et al., 2003).

Properties

IUPAC Name

5-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4S2/c1-36-23-15-19-13-14-32(17-20(19)16-24(23)37-2)26(34)18-38-30-31-28-27(22-11-7-4-8-12-25(22)39-28)29(35)33(30)21-9-5-3-6-10-21/h3,5-6,9-10,15-16H,4,7-8,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDFIEKFLKZGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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